5-Methyl-2-nitrothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-nitrothiophen-3-amine is an organic compound with the molecular formula C5H6N2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nitrothiophen-3-amine typically involves the nitration of 5-methylthiophen-3-amine. One common method is the reaction of 5-methylthiophen-3-amine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require careful temperature control to avoid over-nitration and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nitrothiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and catalysts like molybdenum complexes.
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO), and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-nitrothiophen-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitrothiophen-3-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and membrane integrity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-nitrothiophen-3-amine:
2-Nitrothiophene: Similar in structure but lacks the methyl group, resulting in different reactivity and applications.
5-Methylthiophene-3-amine: Lacks the nitro group, making it less reactive in certain chemical reactions
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications, particularly in the field of organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C5H6N2O2S |
---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
5-methyl-2-nitrothiophen-3-amine |
InChI |
InChI=1S/C5H6N2O2S/c1-3-2-4(6)5(10-3)7(8)9/h2H,6H2,1H3 |
InChI Key |
AVVYVKZJEJZSGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.